molecular formula C26H29N3O4S B2857620 N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 899961-95-6

N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2857620
CAS RN: 899961-95-6
M. Wt: 479.6
InChI Key: KHHUZWCCGAOEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H29N3O4S and its molecular weight is 479.6. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds often involves detailed crystal structure analysis. For example, studies on related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed molecules with a folded conformation, showcasing how the pyrimidine ring inclines relative to the benzene ring. This type of structural analysis is crucial for understanding the chemical and physical properties of these compounds, which can inform their potential applications in materials science or drug design (Subasri et al., 2017).

Antifolate Activity

Some compounds with a similar pyrimidine scaffold have been explored for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their use in the development of chemotherapeutic agents. For instance, certain analogues have demonstrated potent inhibitory activities, suggesting a pathway for the development of new anticancer or antimicrobial drugs (Gangjee et al., 2008).

Heterocyclic Compound Synthesis

The synthesis and investigation of novel heterocyclic compounds derived from related structures offer insights into their potential for developing new pharmacologically active agents. These activities could range from anti-inflammatory and analgesic properties to the inhibition of specific enzymes or receptors, indicating a broad spectrum of potential medical applications (Abu‐Hashem et al., 2020).

Imaging Agent Development

Compounds with related structural frameworks have been explored as potential ligands for imaging studies, such as positron emission tomography (PET), to investigate central nervous system receptors or other biological targets. This research suggests applications in the development of diagnostic tools or therapeutic monitoring techniques (Mey et al., 2005).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-16(2)32-13-7-12-29-25(31)24-23(19-8-5-6-9-21(19)33-24)28-26(29)34-15-22(30)27-20-14-17(3)10-11-18(20)4/h5-6,8-11,14,16H,7,12-13,15H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHUZWCCGAOEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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